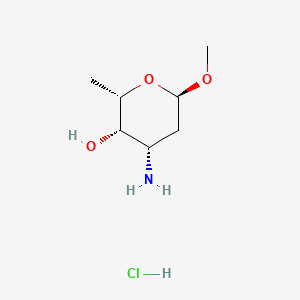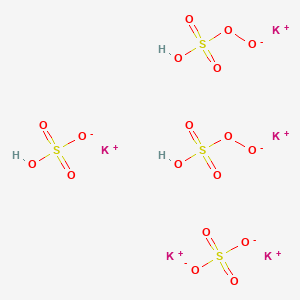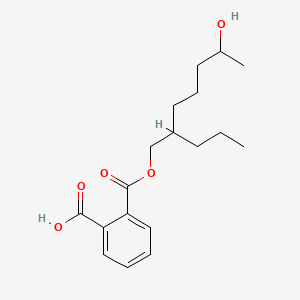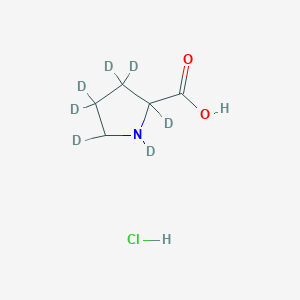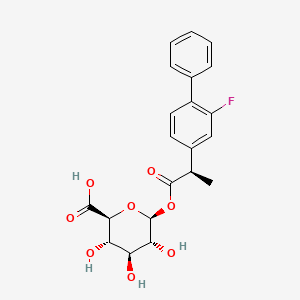
(R)-Flurbiprofen glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Flurbiprofen glucuronide is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug. Flurbiprofen is used to treat pain and inflammation associated with conditions such as arthritis. The glucuronidation process, which involves the conjugation of flurbiprofen with glucuronic acid, enhances the solubility of the drug, facilitating its excretion from the body. This process is stereoselective, with the ®-enantiomer being the predominant form .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-flurbiprofen glucuronide involves the enzymatic reaction catalyzed by UDP-glucuronosyltransferase enzymes. The primary enzyme responsible for this reaction is UDP-glucuronosyltransferase 2B7. The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of UDP-glucuronic acid .
Industrial Production Methods: Industrial production of ®-flurbiprofen glucuronide can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the compound. Microbial biotransformation is particularly suited for producing glucuronides that arise from sequential reactions .
化学反应分析
Types of Reactions: ®-Flurbiprofen glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of flurbiprofen with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out in vitro using human liver microsomes or recombinant enzymes .
Major Products: The major product of the glucuronidation reaction is ®-flurbiprofen glucuronide. This compound is more water-soluble than its parent compound, facilitating its excretion from the body .
科学研究应用
®-Flurbiprofen glucuronide has several scientific research applications:
作用机制
The mechanism of action of ®-flurbiprofen glucuronide involves its formation through the glucuronidation of flurbiprofen. This process is catalyzed by UDP-glucuronosyltransferase 2B7, which transfers glucuronic acid to the ®-enantiomer of flurbiprofen. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. This process helps in reducing the concentration of the active drug in the body, thereby modulating its pharmacological effects .
相似化合物的比较
(S)-Flurbiprofen glucuronide: The (S)-enantiomer of flurbiprofen also undergoes glucuronidation, but at a lower rate compared to the ®-enantiomer.
Ibuprofen glucuronide: Similar to flurbiprofen, ibuprofen undergoes glucuronidation to form its glucuronide metabolite.
Ketoprofen glucuronide: Another nonsteroidal anti-inflammatory drug that undergoes glucuronidation.
Uniqueness: ®-Flurbiprofen glucuronide is unique due to its higher rate of formation compared to the (S)-enantiomer. This stereoselectivity is attributed to the higher activity of UDP-glucuronosyltransferase 2B7 towards the ®-enantiomer .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPQBSOCUVSKTP-LPCIUUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162992-67-8 |
Source


|
| Record name | Tarenflurbil-acyl-beta-D-glucuronide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the typical urinary concentrations of (R)-flurbiprofen glucuronides observed in healthy individuals?
A1: A study employing a liquid chromatography/mass spectrometry method with a column switching technique found that urinary concentrations of (R)-flurbiprofen glucuronides in healthy subjects ranged from 6.8 to 29.4 µg/mL. These values were slightly higher than those observed for (S)-flurbiprofen glucuronides (3.9-18.0 µg/mL) [].
Q2: Why is it important to measure diastereomeric flurbiprofen glucuronides in human biological fluids?
A2: While flurbiprofen primarily undergoes acyl glucuronidation as its main metabolic pathway, the formed acyl glucuronide can non-enzymatically convert into a covalently protein-bound form. This protein-bound form has been implicated in causing hypersensitive reactions. Therefore, accurate measurement of both (R)- and (S)-flurbiprofen glucuronide diastereomers in biological fluids is crucial for understanding their potential contribution to these adverse effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B1141320.png)
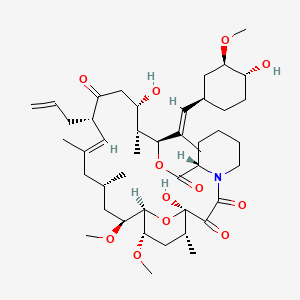
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
